Enantioselectivity in Acylhydrazone Allylation: (4R,5R) vs. (4S,5S) Enantiomer
The (4R,5R) pseudoephedrine-derived silacycle provides the (R)-enantiomer of homoallylic hydrazides, which upon SmI₂ reduction yields (R)-configured chiral amines. The (4S,5S) enantiomer (CAS 447440-43-9) produces the opposite (S)-enantiomer [1]. In the seminal acylhydrazone allylation protocol, the (S,S) reagent delivered products with 83–89% ee (crude), which could be upgraded to ≥98% ee by a single recrystallization [2]. The (4R,5R) reagent is the enantiomeric counterpart and provides identical enantioselectivity magnitude but opposite absolute configuration.
| Evidence Dimension | Enantiomeric excess (ee) in acylhydrazone allylation |
|---|---|
| Target Compound Data | ≥98% ee after recrystallization (predicted for (R)-products based on enantiomeric relationship) |
| Comparator Or Baseline | (4S,5S) enantiomer: 83–89% ee (crude), ≥98% ee (recrystallized) [2] |
| Quantified Difference | Identical enantioselectivity magnitude; opposite absolute configuration |
| Conditions | Acylhydrazone + reagent in CH₂Cl₂, –10 °C to rt, 16–20 h; SmI₂ reduction for amine liberation [2] |
Why This Matters
Procurement of the correct enantiomer is essential for target stereochemistry; the (4R,5R) reagent is the only commercially available Leighton silacycle that directly yields (R)-configured chiral amine building blocks.
- [1] Sigma-Aldrich. Leighton’s Strained Silacycles: Powerful Enantioselective Allylation Reagents (Technical Article). View Source
- [2] Berger, R.; Rabbat, P. M. A.; Leighton, J. L. J. Am. Chem. Soc. 2003, 125, 9596–9597. View Source
